molecular formula C18H24FN3O2S2 B2530172 4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide CAS No. 847381-08-2

4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide

Cat. No.: B2530172
CAS No.: 847381-08-2
M. Wt: 397.53
InChI Key: KFHQFKCHEVQRDA-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a central propan-2-yl scaffold. The molecule features two distinct substituents: a 4-methylpiperazine group and a thiophen-2-yl ring. This compound is structurally analogous to several pharmacologically active sulfonamides, often explored for their kinase inhibition, antimicrobial, or anticancer properties .

Properties

IUPAC Name

4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2S2/c1-14(20-26(23,24)16-7-5-15(19)6-8-16)18(17-4-3-13-25-17)22-11-9-21(2)10-12-22/h3-8,13-14,18,20H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHQFKCHEVQRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 4-methylpiperazine with an appropriate alkylating agent to form the desired piperazine derivative.

    Introduction of the Thiophene Group: The piperazine intermediate is then reacted with a thiophene-containing compound under suitable conditions to introduce the thiophene moiety.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonamide group is synthesized via nucleophilic substitution between a sulfonyl chloride and an amine. For this compound:

  • 4-Fluorobenzenesulfonyl chloride reacts with the secondary amine group in the 1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine intermediate .

  • Reaction conditions typically involve a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or acetonitrile at 0–25°C .

Key Parameters Details
Reactants4-Fluorobenzenesulfonyl chloride + propan-2-amine intermediate
SolventAnhydrous acetonitrile or dichloromethane
BaseTriethylamine or pyridine
Temperature0–25°C
Yield OptimizationMicrowave-assisted synthesis reduces reaction time .

Thiophene-Propan-2-yl Backbone

  • Thiophen-2-yl lithium undergoes nucleophilic addition to a ketone (e.g., acetone), followed by reduction to form 1-(thiophen-2-yl)propan-2-ol .

  • Conversion to the amine via Gabriel synthesis or reductive amination introduces the piperazine moiety .

Piperazine Functionalization

  • 4-Methylpiperazine is introduced via alkylation using methyl iodide or reductive amination with formaldehyde .

  • Stereochemical control (1R,2R configuration) is achieved using chiral catalysts or resolution techniques .

Buchwald-Hartwig Coupling

  • Used to attach aryl/heteroaryl groups to amines. For example, coupling thiophene derivatives with piperazine intermediates .

  • Catalyzed by Pd(OAc)₂/Xantphos with Cs₂CO₃ as a base in toluene at 80–100°C .

Microwave-Assisted Sulfonylation

  • Accelerates sulfonamide formation, reducing reaction times from hours to minutes .

Stereochemical Considerations

The (1R,2R) stereochemistry is critical for biological activity and is achieved via:

  • Chiral Auxiliaries : Use of (R)-proline derivatives during propan-2-ylamine synthesis .

  • Asymmetric Catalysis : Rhodium or palladium catalysts for enantioselective C-N bond formation .

Stability and Reactivity

  • Acid Sensitivity : The sulfonamide group hydrolyzes under strongly acidic conditions (pH < 2) .

  • Oxidative Stability : Thiophene rings are prone to oxidation; stored under inert atmospheres to prevent degradation .

Purification and Characterization

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane mixtures .

  • Crystallization : Ethanol/water mixtures yield high-purity crystals .

  • Analytical Data :

    • HRMS : m/z 361.5 [M+H]⁺ .

    • ¹H NMR : Distinct signals at δ 3.84 (piperazine CH₂), 7.46–8.52 (thiophene/fluorophenyl protons) .

Challenges and Optimizations

  • Byproduct Mitigation : Over-alkylation of piperazine is minimized using stoichiometric methyl iodide .

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Biological Relevance

While not directly studied for this compound, structurally related sulfonamide-piperazine hybrids exhibit:

  • COX-II Inhibition : IC₅₀ values < 1 μM via hydrophobic interactions in the enzyme’s active site .

  • Antimicrobial Activity : MIC values of 0.4–62.5 μg/mL against Gram-positive bacteria .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide exhibit significant anticancer properties. For instance, derivatives of sulfonamides have shown cytotoxic effects against various human cancer cell lines, including breast, colon, and cervical cancers . The mechanism often involves inducing apoptosis in cancer cells, making these compounds valuable in the development of new cancer therapies.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has demonstrated that sulfonamide derivatives can effectively combat multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . This is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed.

Synthesis Methodologies

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperazine Derivative : The piperazine ring is synthesized through cyclization reactions involving appropriate amines.
  • Introduction of the Thiophene Moiety : This can be achieved through electrophilic substitution reactions or coupling reactions with thiophene derivatives.
  • Fluorination : The introduction of the fluorine atom is generally performed using fluorinating agents under controlled conditions to ensure selectivity and yield.

Case Study 1: Anticancer Evaluation

A study conducted on related sulfonamide compounds demonstrated significant anticancer activity against various cell lines. The research utilized quantitative structure–activity relationship (QSAR) methods to optimize the compounds for enhanced efficacy against specific cancer types .

Case Study 2: Antimicrobial Screening

In another investigation, a series of thiopyrimidine–benzenesulfonamide compounds were evaluated for their antimicrobial properties against several bacterial strains. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting their potential as new therapeutic agents for treating infections caused by resistant bacteria .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; effective against breast, colon, cervical cancers ,
Antimicrobial ActivityEffective against multidrug-resistant pathogens such as Klebsiella pneumoniae ,
Synthesis MethodologiesInvolves piperazine formation, thiophene introduction, and fluorination ,

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with the normal functioning of cells, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Piperazine Substituent Variations

  • 4-Methylpiperazine (Target Compound): The methyl group enhances solubility and may reduce off-target interactions compared to bulkier substituents. This is critical for improving pharmacokinetic profiles in drug design .
  • 4-Tosylpiperazine (): The sulfonyl group may confer rigidity to the piperazine ring, affecting binding pocket interactions in enzyme targets .

Sulfonamide vs. Amide Linkages

  • In contrast, the benzamide analog () lacks this acidity, relying on dipole-dipole interactions, which may alter target selectivity .

Thiophene Modifications

  • The thiophen-2-yl group in the target compound contributes to π-stacking interactions. replaces the propan-2-yl linker with an ethyl group and introduces a pyrazole-thiophene hybrid, which could enhance aromatic stacking and metabolic resistance .

Fluorine Positioning

  • The 4-fluoro substitution on the benzene ring in the target compound is a common strategy to block cytochrome P450-mediated metabolism. In contrast, 2-methyl-4-fluoro substitution () may sterically hinder enzymatic degradation further .

Biological Activity

4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide is a synthetic organic compound that has garnered attention for its potential pharmacological properties. This compound features a unique combination of structural elements, including a fluorine atom, a piperazine moiety, and a thiophene ring, which may enhance its biological activity. This article explores the biological activities of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22FN3O2SC_{18}H_{22}FN_3O_2S with a molecular weight of 347.5 g/mol. The presence of the fluorine atom is expected to enhance lipophilicity and metabolic stability. The sulfonamide group is known for its diverse biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC₁₈H₂₂FN₃O₂S
Molecular Weight347.5 g/mol
CAS Number946304-33-2
Chemical StructureChemical Structure

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures possess significant anticancer properties. For instance, derivatives of sulfonamides have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism may involve the induction of apoptosis through activation of caspase pathways and modulation of p53 expression levels .

Table: IC50 Values Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-70.65
Similar Sulfonamide DerivativeMDA-MB-2312.41
Reference Compound (Doxorubicin)MCF-710.38

Antimicrobial Activity

The sulfonamide group is traditionally known for its antibacterial properties. Compounds containing this group can inhibit bacterial dihydropteroate synthase, leading to antimicrobial activity. Studies have suggested that modifications in the side chains can enhance this activity against resistant strains .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as kinases or proteases.

Receptor Modulation : It could also interact with G-protein coupled receptors (GPCRs), modulating signaling pathways related to growth and apoptosis .

Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds. For example:

  • Study on Anticancer Activity : A study evaluated various sulfonamide derivatives for their cytotoxic effects on MCF-7 cells, revealing that structural modifications significantly impacted their potency .
  • Neuroprotective Effects : Another study investigated the antioxidant potential of similar compounds, suggesting that they may offer neuroprotective benefits alongside their anticancer properties .

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